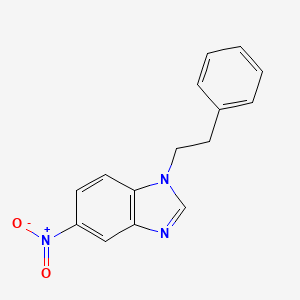
Benzyloxycarbonyl isothiocyanate
Übersicht
Beschreibung
Benzyloxycarbonyl isothiocyanate is a chemical compound with the molecular formula C6H5CONCS . It is an isothiocyanate, which is a functional group characterized by the arrangement of atoms as -N=C=S . Isothiocyanates are generally prepared by the reaction of a primary amine and carbon disulfide in aqueous ammonia .
Synthesis Analysis
Isothiocyanates are generally prepared by the reaction of a primary amine (e.g., aniline) and carbon disulfide in aqueous ammonia . This combination results in precipitation of the solid ammonium dithiocarbamate salt, which is then treated with lead nitrate to yield the corresponding isothiocyanate .
Molecular Structure Analysis
The molecular structure of benzyloxycarbonyl isothiocyanate is characterized by the presence of a benzene ring, a carbonyl group (C=O), and an isothiocyanate group (N=C=S) . The structure of isothiocyanates, in general, involves typical bond angles for C−N=C and N=C=S linkages in aryl isothiocyanates are 165° and 177°, respectively .
Chemical Reactions Analysis
Isothiocyanates are weak electrophiles, susceptible to hydrolysis . In general, nucleophiles attack at carbon . The major analytical techniques employed for the qualitative and quantitative analysis of isothiocyanates are high-performance liquid chromatography and gas chromatography coupled with or without mass spectrometry detection .
Wissenschaftliche Forschungsanwendungen
- BITC has demonstrated promising anticancer effects. Researchers have investigated its role in inhibiting tumor growth and metastasis in various cancer types, including breast cancer .
- In particular, a recent study explored the synergistic action of BITC and Sorafenib (a multi-targeted kinase inhibitor) against triple-negative breast cancer (TNBC). The combination therapy showed enhanced efficacy and potential for managing this aggressive form of breast cancer .
- Studies suggest that isothiocyanates, including BITC, may have antidiabetic properties. They can modulate glucose metabolism, improve insulin sensitivity, and reduce oxidative stress .
- BITC exhibits analgesic effects, potentially alleviating pain. Its anti-inflammatory properties contribute to pain relief .
- Isothiocyanates, including BITC, have been associated with cardiovascular benefits. They may protect against heart disease by reducing oxidative stress, inflammation, and lipid accumulation .
- Preliminary research suggests that isothiocyanates might have neuroprotective effects. BITC could play a role in preventing or managing neurological conditions .
- BITC has been studied for its influence on thyroid gland function. It may help regulate thyroid hormones and support overall thyroid health .
Anticancer Properties
Antidiabetic Effects
Analgesic Activity
Cardioprotective Potential
Neurological Disorders
Thyroid Function Regulation
Wirkmechanismus
Target of Action
Isothiocyanates (ITCs), such as Benzyloxycarbonyl isothiocyanate, govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . They have been shown to inhibit the growth of various human cancer cell lines . In addition, ITCs have been found to modulate a large number of cancer-related targets or pathways .
Mode of Action
ITCs interact with their targets and cause a variety of changes. For instance, they have been found to induce autophagy in lung cancer cells, which protects the cancer cells against the inhibitory action of ITCs . This autophagy induction is mediated by the endoplasmic reticulum stress response . Furthermore, ITCs have been found to decrease Akt phosphorylation, a key player in cell survival and growth .
Biochemical Pathways
ITCs affect several biochemical pathways. They inhibit CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, and inhibit metastasis . These effects on various pathways contribute to their chemopreventive potential .
Pharmacokinetics
The pharmacokinetics of ITCs involve their metabolism by the mercapturic acid pathway, which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This process affects the bioavailability of ITCs in the body.
Result of Action
The result of the action of ITCs is the inhibition of tumor cell growth. For instance, ITCs have been found to dose-dependently inhibit the growth of different human lung cancer cell lines . They also induce protective autophagy in these cells .
Action Environment
The action of ITCs can be influenced by environmental factors. For example, the formation of ITCs from glucosinolates can depend on physiological conditions such as pH and the presence of certain cofactors . Furthermore, the reactivity of the isothiocyanate moiety and the role of the side chain during reactions with reactive oxygen species can be influenced by the environment .
Safety and Hazards
Eigenschaften
IUPAC Name |
benzyl N-(sulfanylidenemethylidene)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-9(10-7-13)12-6-8-4-2-1-3-5-8/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNBAQHNOPTJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyloxycarbonyl isothiocyanate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





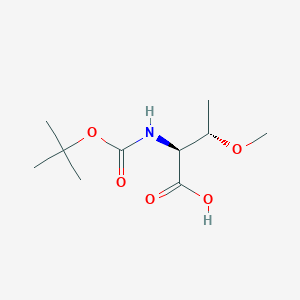
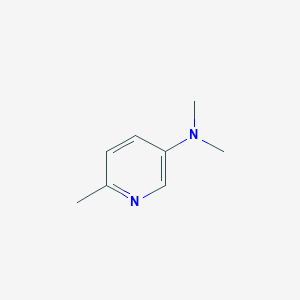
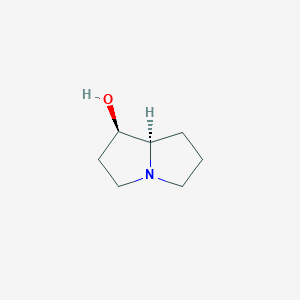
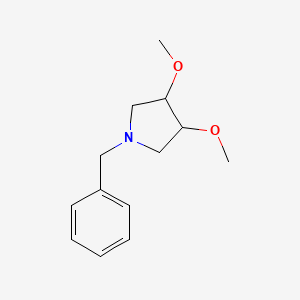
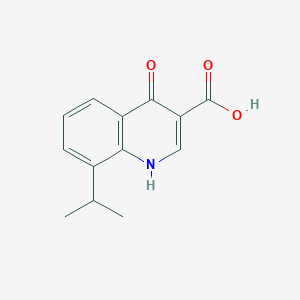


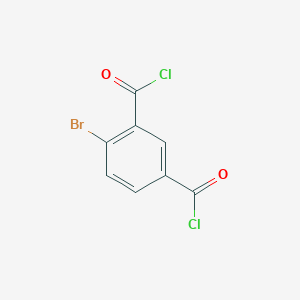
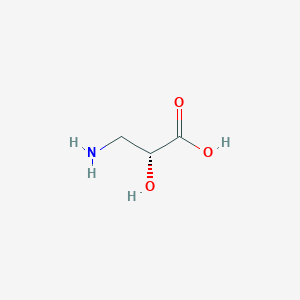
![4-Ethyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3147827.png)

